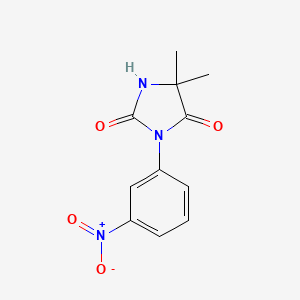
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
説明
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound that has been used in various chemical reactions . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin . The compound contains a total of 27 bonds, including 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitro group (aromatic), and 1 imide (s) (-thio) .
Synthesis Analysis
The synthesis of this compound involves a copper-catalyzed click reaction in the presence of a water-soluble ligand . The reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produces new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione includes a five-membered imidazole ring and a six-membered phenyl ring . It also contains a nitro group attached to the phenyl ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione . It has also been used in the synthesis of the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .科学的研究の応用
Crystal Structure Analysis
The compound 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has been analyzed for its crystal structure. The dihedral angle between the mean planes of its imidazoline and benzene rings and its molecular hydrogen bonding characteristics have been studied, contributing to the understanding of its molecular geometry and interactions (Trasi, Fanwick, & Taylor, 2012).
Chemical Synthesis and Transformations
Research has explored the synthesis of this compound and related derivatives. For example, the synthesis of Nilutamide and its analogue from 4-nitro- or 4-cyano-3-trifluoromethylaniline has been documented, showing the versatility and potential modifications of this chemical structure (Wu Wei, 2004). Additionally, transformations of imidazolidine-2,4-diones to 4H-Imidazoles in reaction with certain azirines have been studied, revealing the compound's reactivity and potential for creating new chemical entities (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).
Therapeutic Applications and Biological Activity
The compound's derivatives have been investigated for their potential therapeutic applications. For instance, the antidepressant activity of a related derivative has been evaluated, indicating the scope of pharmacological research in this area (Wessels, Schwan, & Pong, 1980). Furthermore, DNA binding studies of imidazolidine derivatives suggest their potential as anti-cancer drugs due to their affinity for binding to DNA (Shah et al., 2013).
Material Science and Polymer Research
The compound has been used in material science, specifically in the synthesis of novel polymers. The thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, including 5,5-Dimethylimidazolidine-2,4-dione derivatives, have been analyzed, contributing to advancements in polymer science (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Chemical Reactions and Mechanisms
Studies have also delved into the chemical reactions and mechanisms involving this compound. For instance, the autoxidation of a 4-iminoimidazolidin-2-one derivative to its 5-hydroxy derivative has been examined, providing insights into its chemical behavior and potential applications in synthesis (Angelova et al., 2008).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of its parent compound, hydantoin . Additionally, its use in the synthesis of new hybrid compounds suggests potential applications in the development of new materials or pharmaceuticals .
特性
IUPAC Name |
5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)9(15)13(10(16)12-11)7-4-3-5-8(6-7)14(17)18/h3-6H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOKNEGNUWEELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
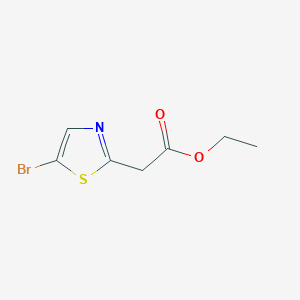
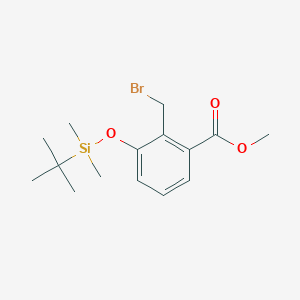
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
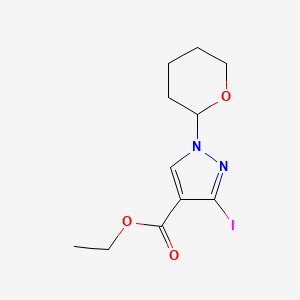
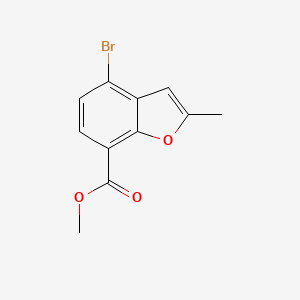
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
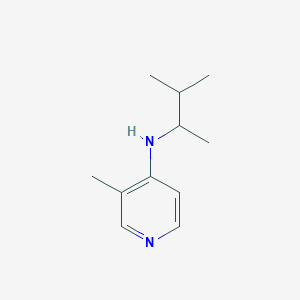
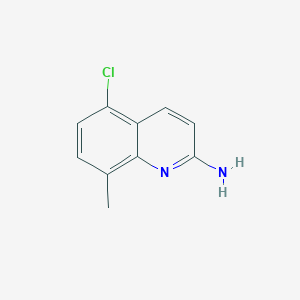
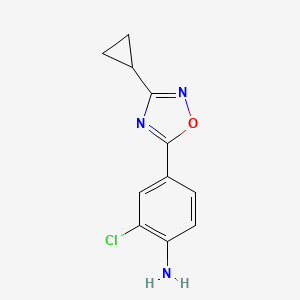
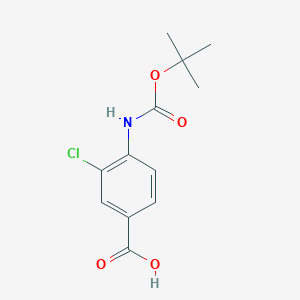
![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)